molecular formula C21H18O2 B3164859 2-Acetyl-4'-(benzyloxy)biphenyl CAS No. 893739-65-6

2-Acetyl-4'-(benzyloxy)biphenyl

Cat. No.: B3164859
CAS No.: 893739-65-6
M. Wt: 302.4 g/mol
InChI Key: HLJLKOQABAFVPT-UHFFFAOYSA-N
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Description

2-Acetyl-4'-(benzyloxy)biphenyl (CAS: 893739-65-6) is a substituted biphenyl compound featuring an acetyl group at the 2-position and a benzyloxy group at the 4'-position of the biphenyl scaffold. Its synthesis often involves transition-metal-catalyzed cross-coupling or decarboxylative coupling, as seen in analogous biphenyl derivatives . The compound is commercially available (e.g., Combi-Blocks LD-0070) with 98% purity but has been marked as discontinued in some suppliers’ catalogs, suggesting challenges in production or stability .

Properties

IUPAC Name

1-[2-(4-phenylmethoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-16(22)20-9-5-6-10-21(20)18-11-13-19(14-12-18)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJLKOQABAFVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227048
Record name 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893739-65-6
Record name 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893739-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4′-(Phenylmethoxy)[1,1′-biphenyl]-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4’-(benzyloxy)biphenyl typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylbiphenyl.

    Benzyloxy Substitution: The next step involves the substitution of a hydrogen atom on the biphenyl ring with a benzyloxy group. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods: Industrial production of 2-Acetyl-4’-(benzyloxy)biphenyl may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: 2-Acetyl-4’-(benzyloxy)biphenyl can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 2-(1-hydroxyethyl)-4’-(benzyloxy)biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetyl-4’-(benzyloxy)biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-4’-(benzyloxy)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the acetyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Acetyl and Benzyloxy Groups

Key positional isomers of 2-Acetyl-4'-(benzyloxy)biphenyl include:

Compound Name CAS Number Substituent Positions Molecular Formula Purity
2-Acetyl-3'-(benzyloxy)biphenyl 893739-69-0 Acetyl (2), Benzyloxy (3') C21H18O2 98%
This compound 893739-65-6 Acetyl (2), Benzyloxy (4') C21H18O2 98%
3-Acetyl-3'-benzyloxybiphenyl 893736-77-1 Acetyl (3), Benzyloxy (3') C21H18O2 98%
3-Acetyl-4'-(benzyloxy)biphenyl 893736-80-6 Acetyl (3), Benzyloxy (4') C21H18O2 98%

Key Findings :

  • Steric and Electronic Effects : The 4'-benzyloxy group in the target compound provides para-substitution, reducing steric hindrance compared to 3'-substituted isomers. This enhances accessibility for further functionalization .
  • Reactivity : Acetyl groups at the 2-position (ortho to the biphenyl bond) may exhibit higher electron-withdrawing effects, influencing cross-coupling reactivity compared to meta-substituted acetyl derivatives .
Functional Group Analogues

A. Acetyl vs. Carboxylic Acid Derivatives

  • 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: N/A, MFCD18322869):
    • Contains a carboxylic acid group instead of acetyl, increasing hydrophilicity (logP ~2.5 vs. ~3.5 for acetyl derivatives).
    • The fluorine atom at the 2-position enhances metabolic stability and binding affinity in drug candidates .

B. Benzyloxy vs. Hydroxy or Other Ethers

  • N-(2-(5-Hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (11a) :
    • Replacement of benzyloxy with hydroxyl improves solubility but reduces lipophilicity, impacting membrane permeability in biological systems .
    • Hydrogenation of benzyloxy to hydroxy (e.g., via Pd/C) is a common derivatization strategy .

Biological Activity

2-Acetyl-4'-(benzyloxy)biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including an acetyl group and a benzyloxy substituent, suggest it may interact favorably with various biological targets.

The compound can be synthesized through various chemical reactions, which include oxidation, reduction, and electrophilic aromatic substitution. These reactions facilitate the formation of derivatives that may exhibit enhanced biological activity.

Reaction Type Description
Oxidation Can lead to the formation of aldehydes or carboxylic acids from the benzyloxy group.
Reduction The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution Electrophilic aromatic substitution allows for further functionalization of the biphenyl ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against a range of bacterial strains. The mechanism is thought to involve interaction with microbial cell membranes or essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others, suggesting its potential as a chemotherapeutic agent.

  • Case Study: A study conducted on chalcone derivatives, including this compound, reported significant inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic application .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Hydrophobic Interactions: The benzyloxy group enhances hydrophobic interactions with protein pockets.
  • Hydrogen Bonding: The acetyl group can form hydrogen bonds with nucleophilic sites on biomolecules, potentially altering their functions.
  • Enzyme Modulation: It may act as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-AcetylbiphenylLacks benzyloxy groupLower antimicrobial and anticancer activity
4'-Methoxy-2-acetylbiphenylContains methoxy instead of benzyloxyAltered reactivity and reduced biological effects
2-Acetyl-4'-hydroxybiphenylHydroxy group instead of benzyloxyDifferent solubility and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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